molecular formula C10H18O3 B8328204 Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate

Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate

Cat. No. B8328204
M. Wt: 186.25 g/mol
InChI Key: XYDYOHXQMMTMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To ethyl 2-ethyl-4-oxocyclopentanecarboxylate (10 g, 54.3 mmol, Example #8, Step G) in MeOH (143 mL) was added NaBH4 (2.57 g, 67.8 mmol) portionwise. The resulting suspension was stirred for about 16 h at ambient temperature then saturated aqueous NH4Cl (240 mL) was added. The reaction mixture was stirred for about 20 min then the solution was partitioned with Et2O (300 mL). The organic layer was separated and the aqueous layer was washed with Et2O (2×150 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure. The product was purified by silica gel chromatography (220 g) eluting with a gradient of 30-70% EtOAc in heptane to give ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (8.51 g, 84%, predominantly (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate and (1R,2S,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate) as a clear oil: LC/MS (Table 1, Method b) Rt=2.02 min; MS m/z: 187 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:7][C:6](=[O:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[BH4-].[Na+].[NH4+].[Cl-]>CO>[CH2:1]([CH:3]1[CH2:7][CH:6]([OH:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[CH2:1]([C@@H:3]1[CH2:7][C@H:6]([OH:8])[CH2:5][C@@H:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[CH2:1]([C@H:3]1[CH2:7][C@@H:6]([OH:8])[CH2:5][C@H:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1C(CC(C1)=O)C(=O)OCC
Name
Quantity
2.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
143 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for about 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solution was partitioned with Et2O (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with Et2O (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography (220 g)
WASH
Type
WASH
Details
eluting with a gradient of 30-70% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1C(CC(C1)O)C(=O)OCC
Name
Type
product
Smiles
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
Name
Type
product
Smiles
C(C)[C@@H]1[C@@H](C[C@@H](C1)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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